Cas no 477494-61-4 (2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide structure
477494-61-4 structure
Product Name:2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide
CAS No:477494-61-4
MF:C17H17N3O4S2
MW:391.464581251144
CID:5946640
PubChem ID:6306879
Update Time:2025-07-14

2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide
    • 4H-Cyclohepta[b]thiophene-3-carboxamide, 5,6,7,8-tetrahydro-2-[[3-(5-nitro-2-thienyl)-1-oxo-2-propen-1-yl]amino]-
    • (E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
    • 2-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
    • SR-01000009228
    • SR-01000009228-1
    • 2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
    • F0806-0413
    • 477494-61-4
    • AKOS024600217
    • Inchi: 1S/C17H17N3O4S2/c18-16(22)15-11-4-2-1-3-5-12(11)26-17(15)19-13(21)8-6-10-7-9-14(25-10)20(23)24/h6-9H,1-5H2,(H2,18,22)(H,19,21)
    • InChI Key: CWWGGKLCTSYWNW-UHFFFAOYSA-N
    • SMILES: C12CCCCCC=1C(C(N)=O)=C(NC(=O)C=CC1SC([N+]([O-])=O)=CC=1)S2

Computed Properties

  • Exact Mass: 391.06604838g/mol
  • Monoisotopic Mass: 391.06604838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 175Ų

2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide Pricemore >>

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Additional information on 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide

Recent Advances in the Study of 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide (CAS: 477494-61-4)

The compound 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide (CAS: 477494-61-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have focused on the synthesis and optimization of 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. These efforts have paved the way for further investigations into its pharmacological properties.

In vitro and in vivo studies have revealed that 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide exhibits promising activity against a range of biological targets. Notably, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that the compound may possess anticancer properties, particularly in the context of inhibiting tumor cell proliferation and inducing apoptosis.

Mechanistic studies have begun to elucidate the molecular interactions underlying the biological effects of 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide. Computational modeling and molecular docking simulations have identified potential binding sites on target proteins, providing insights into its mode of action. These findings are critical for the rational design of derivatives with enhanced potency and selectivity.

Despite these promising results, challenges remain in the development of 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring formulation strategies and structural modifications to overcome these limitations.

In conclusion, 2-(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide represents a promising candidate for drug development, with its unique chemical structure and diverse biological activities. Continued research efforts are expected to shed more light on its therapeutic potential and pave the way for its translation into clinical applications. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and utilization of this compound in the field of chemical biology and medicinal chemistry.

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